molecular formula C62H113N11O12 B1670592 Dihydrocyclosporin A CAS No. 59865-15-5

Dihydrocyclosporin A

Numéro de catalogue B1670592
Numéro CAS: 59865-15-5
Poids moléculaire: 1204.6 g/mol
Clé InChI: TYFOVYYNQGNDKH-HHPJSCBPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydrocyclosporin A is a chemical compound with the molecular formula C62H113N11O12 . It is a derivative of cyclosporine, a cyclic undecapeptide .


Synthesis Analysis

The synthesis of cyclosporine, from which Dihydrocyclosporin A is derived, involves the use of N-methylated peptides via a series of isonitrile coupling reactions .


Chemical Reactions Analysis

The synthesis of cyclosporine involves several chemical reactions, including microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds .


Physical And Chemical Properties Analysis

Dihydrocyclosporin A is a neutral, lipophilic compound . It has poor aqueous solubility, which presents technical challenges in drug delivery to the ocular surface .

Applications De Recherche Scientifique

Application in Biomass Conversion and Biorefinery

  • Scientific Field: Biomass Conversion and Biorefinery .
  • Summary of the Application: DHCyA is a derivative of Cyclosporin A (CyA), a secondary metabolite produced by various fungi such as Trichoderma, Aspergillus, Fusarium, and Penicillium . CyA has shown immunosuppressive, anti-fungal, and anti-parasitic properties .
  • Methods of Application: The production of CyA involves a fermentative process, downstream processing for efficient extraction and purification, and the use of microbial stresses to increase production efficiency .
  • Results or Outcomes: The production of CyA and its derivatives like DHCyA has significant implications in medicine due to their wide range of biological activities .

Application in Antileishmanial Efficacy

  • Scientific Field: Parasitology .
  • Summary of the Application: DHCyA has been evaluated for its efficacy against promastigotes and intracellular amastigotes of Leishmania donovani, a parasite responsible for visceral leishmaniasis .
  • Methods of Application: The efficacy of DHCyA was evaluated in vitro, with Sodium stibogluconate (SSG) used as a positive control .

Application in Immunomodulation

  • Scientific Field: Immunology .
  • Summary of the Application: DHCyA, a derivative of Cyclosporin A (CyA), has been studied for its immunomodulatory properties . CyA’s key effect relies on modulation on T-lymphocyte activity, which explains its role in the prevention of graft rejection .
  • Methods of Application: The use of low-dose CyA may have immunomodulatory properties, with different effects from high-doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease and cancer .
  • Results or Outcomes: The use of low-dose CyA may become a new therapeutic strategy, particularly to treat cancer .

Application in Organ Transplantation and Autoimmune Diseases

  • Scientific Field: Transplantation Medicine and Rheumatology .
  • Summary of the Application: DHCyA is used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis .
  • Methods of Application: DHCyA is used as a steroid-sparing immunosuppressant in organ and bone marrow transplants .
  • Results or Outcomes: DHCyA prevents and controls serious immune-mediated reactions including allograft rejection, graft versus host disease, and inflammatory autoimmune disease .

Application in Cancer Treatment

  • Scientific Field: Oncology .
  • Summary of the Application: DHCyA, a derivative of Cyclosporin A (CyA), has been studied for its potential use in cancer treatment . The use of low-dose CyA may become a new therapeutic strategy, particularly to treat cancer .
  • Methods of Application: The literature has been reporting data revealing a paradoxical effect of low dosage of cyclosporin-A. These low-doses appear to have immunomodulatory properties, with different effects from high-doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease and cancer .
  • Results or Outcomes: The use of low-dose CyA may become a new therapeutic strategy, particularly to treat cancer .

Application in Treatment of Chronic Dry Eye Syndrome

  • Scientific Field: Ophthalmology .
  • Summary of the Application: DHCyA has been used in the treatment of chronic dry eye syndrome .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Dihydrocyclosporin A can be harmful if swallowed and may cause harm to breast-fed children . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Propriétés

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H113N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h34-47,49-52,75H,25-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFOVYYNQGNDKH-HHPJSCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H113N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1204.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocyclosporin A

CAS RN

59865-15-5
Record name Dihydrocyclosporin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrocyclosporin A
Reactant of Route 2
Dihydrocyclosporin A
Reactant of Route 3
Dihydrocyclosporin A
Reactant of Route 4
Dihydrocyclosporin A
Reactant of Route 5
Dihydrocyclosporin A
Reactant of Route 6
Dihydrocyclosporin A

Citations

For This Compound
71
Citations
ZW Zheng, J Li, H Chen, JL He, QW Chen, JH Zhang… - Parasites & vectors, 2020 - Springer
… In this study, we evaluated the efficacy of CsA and its derivative, dihydrocyclosporin A (DHCsA-d), against promastigotes and intracellular amastigotes of Leishmania donovani. Sodium …
Number of citations: 11 link.springer.com
LH Chappell, AW Thomson, GC Barker… - Antimicrobial agents …, 1987 - Am Soc Microbiol
… Derivatives of dihydrocyclosporin A and cyclosporin C, which have been reported to exert … and transformation success; the derivative of dihydrocyclosporin A, however, was without effect…
Number of citations: 27 journals.asm.org
D Sgoutas, W Macmahon, A Love… - Journal of pharmacy …, 1986 - Wiley Online Library
The ultracentrifugal fractionation of human serum after previous incubation with cyclosporin A showed that, in healthy fasting individuals, 8% of cyclosporin A was found in the very low …
Number of citations: 103 onlinelibrary.wiley.com
A Vilcinskas, P Kopacek, A Jegorov, A Vey… - … and Physiology Part C …, 1997 - Elsevier
… The data presented here demonstrate the body distribution of 3 H dihydrocyclosporin A ( 3 HdCsA) in injected larvae and the presence of four hemolymph binding proteins detected by …
Number of citations: 33 www.sciencedirect.com
M Hušák, B Kratochvil, I Císařová… - Collection of …, 2000 - cccc.uochb.cas.cz
… Two isomorphous clathrates formed by dihydrocyclosporin A or cyclosporin V with tert-butyl methyl ether are reported and compared with the structures of related P21-symmetry …
Number of citations: 7 cccc.uochb.cas.cz
R Oliyai - 1995 - elibrary.ru
… The possibility of alternative degradation pathways and the degradation mechanism for CsA were postulated by examining the chemical stability of dihydrocyclosporin A and O-acetyl-…
Number of citations: 0 elibrary.ru
R OLIYAI, M SAFADI, PG MEIER, MK HU… - … Journal of Peptide …, 1994 - Wiley Online Library
… alternative reaction pathway to the overall degradation of CsA, the olefinic bond of the amino acid MeBmt was selectively reduced to afford dihydrocyclosporin A (dihydroCsA). The …
Number of citations: 28 onlinelibrary.wiley.com
H Goldberg, V Ling, PY Wong, K Skorecki - Biochemical and biophysical …, 1988 - Elsevier
Cyclosporin accumulation was reduced by 50 % or more in multidrug- resistant CH R C5 CHO cells with high levels of P-glycoprotein expression compared to drug sensitive AuxB1 …
Number of citations: 144 www.sciencedirect.com
A Von Wartburg, R Traber - Ciclosporin, 1986 - karger.com
… Hydrogenation of cyclosporin A proceeds smoothly under uptake of 1 mol H2 yielding dihydrocyclosporin A. The OH-group inferred by IR- and 'H-NMR spectra is acetylated only under …
Number of citations: 104 karger.com
JH Stark, JA Smit, B Gridelli - Transplant international, 1994 - Wiley Online Library
… Subsequent experiments using liquid 3H-dihydrocyclosporin A confirmed these findings with 41 % fl YO uptake of isotope in human (n = 4) and 42 YO+ 0.6 YO in baboon (n = 6) purified …
Number of citations: 29 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.